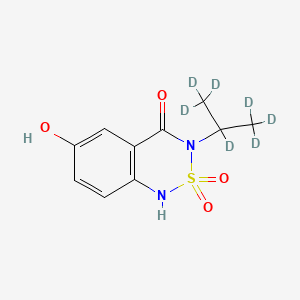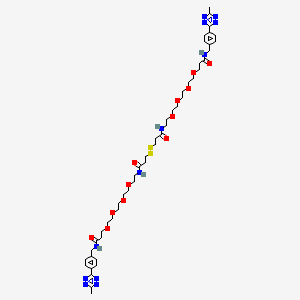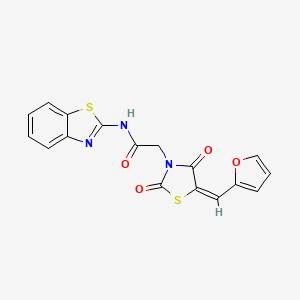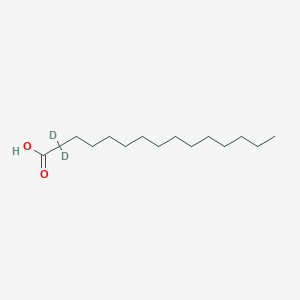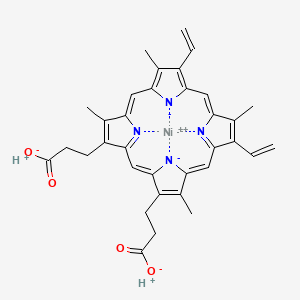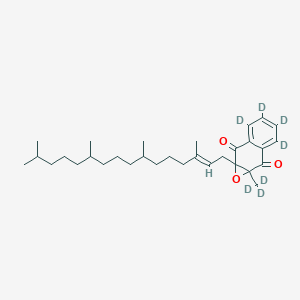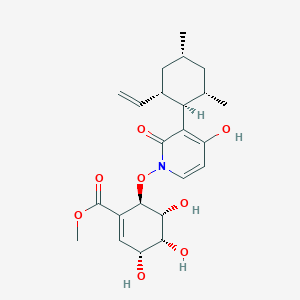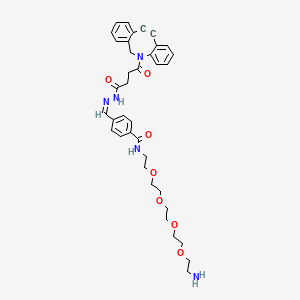
NH2-PEG4-hydrazone-DBCO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NH2-PEG4-hydrazone-DBCO is a compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). It is a cleavable linker containing a four-unit polyethylene glycol (PEG) chain, a hydrazone group, and a dibenzylcyclooctyne (DBCO) group. This compound is utilized in click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, where it reacts with molecules containing azide groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NH2-PEG4-hydrazone-DBCO involves multiple steps:
Hydrazone Formation: The hydrazone group is formed by reacting hydrazine with an aldehyde or ketone.
DBCO Attachment: The DBCO group is attached to the PEGylated hydrazone through a nucleophilic substitution reaction.
Typical reaction conditions include:
- Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
- Catalysts like triethylamine or other bases.
- Reaction temperatures ranging from room temperature to slightly elevated temperatures (e.g., 40-60°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk synthesis of PEGylated hydrazone intermediates.
- Large-scale nucleophilic substitution reactions to attach the DBCO group.
- Purification steps such as crystallization or chromatography to obtain the final product with high purity .
化学反应分析
Types of Reactions
NH2-PEG4-hydrazone-DBCO undergoes several types of chemical reactions:
Click Chemistry Reactions: Specifically, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.
Cleavage Reactions: The hydrazone linkage can be cleaved under acidic conditions, releasing the PEG chain and the DBCO group.
Common Reagents and Conditions
Azide-containing molecules: For SPAAC reactions.
Acidic conditions: For cleavage reactions, typically using acids like hydrochloric acid or acetic acid.
Major Products Formed
SPAAC Reactions: The major product is a stable triazole linkage between the DBCO group and the azide-containing molecule.
Cleavage Reactions: The products are the free PEG chain and the DBCO group
科学研究应用
NH2-PEG4-hydrazone-DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology applications
作用机制
The mechanism of action of NH2-PEG4-hydrazone-DBCO involves:
Click Chemistry: The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming a stable triazole linkage.
Cleavage: The hydrazone linkage is cleavable under acidic conditions, allowing for controlled release of the attached molecules.
Molecular Targets and Pathways
Molecular Targets: Azide-containing molecules in SPAAC reactions.
Pathways: The SPAAC reaction pathway and the acid-catalyzed cleavage pathway
相似化合物的比较
NH2-PEG4-hydrazone-DBCO is unique due to its combination of a cleavable hydrazone linkage and a DBCO group for click chemistry. Similar compounds include:
NH2-PEG4-hydrazone: Lacks the DBCO group, used for different types of bioconjugation.
DBCO-PEG4-hydrazone: Similar structure but may have different PEG chain lengths or linkages.
Azide-PEG4-hydrazone: Contains an azide group instead of DBCO, used in different click chemistry reactions
属性
分子式 |
C37H43N5O7 |
|---|---|
分子量 |
669.8 g/mol |
IUPAC 名称 |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-4-[(Z)-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]hydrazinylidene]methyl]benzamide |
InChI |
InChI=1S/C37H43N5O7/c38-17-19-46-21-23-48-25-26-49-24-22-47-20-18-39-37(45)32-11-9-29(10-12-32)27-40-41-35(43)15-16-36(44)42-28-33-7-2-1-5-30(33)13-14-31-6-3-4-8-34(31)42/h1-12,27H,15-26,28,38H2,(H,39,45)(H,41,43)/b40-27- |
InChI 键 |
QCDJHCLVLALEEO-DPVRLLIJSA-N |
手性 SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N/N=C\C4=CC=C(C=C4)C(=O)NCCOCCOCCOCCOCCN |
规范 SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NN=CC4=CC=C(C=C4)C(=O)NCCOCCOCCOCCOCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


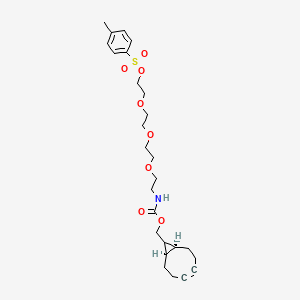
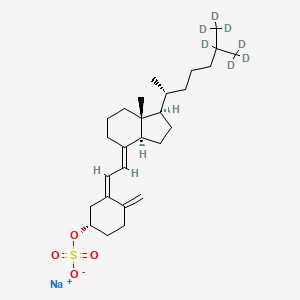

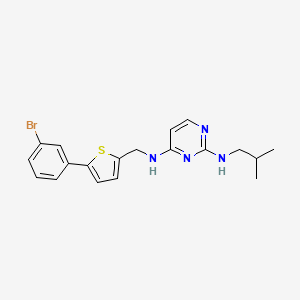
![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)

